![molecular formula C8H13NO2 B12575357 2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B12575357.png)

2-Oxa-7-azaspiro[4.5]decan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

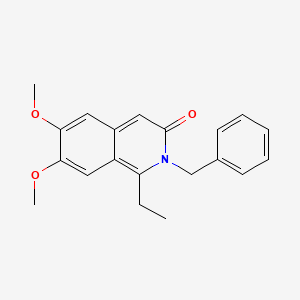

2-オキサ-7-アザスピロ[4.5]デカン-1-オンは、2つの環が単一の炭素原子でつながった独自の二環式構造を特徴とするスピロ環状化合物です。 この化合物は、固有の剛性と三次元構造特性で知られる、より広範なスピロ化合物クラスの一部です .

準備方法

合成経路と反応条件

2-オキサ-7-アザスピロ[4.5]デカン-1-オンの合成は、さまざまな合成経路を通じて達成できます。 一般的な方法の1つは、テトラヒドロピラン-4-カルボニトリルと1-ブロモ-2-フルオロエタンを反応させた後、環化を行う方法です . もう1つのアプローチには、ルイス酸触媒下でのアルデヒドと1-(4-ヒドロキシブト-1-エン-2-イル)シクロブタノールとの反応を含む、プリンス/ピナコールカスケード反応の使用が含まれます .

工業生産方法

2-オキサ-7-アザスピロ[4.5]デカン-1-オンの工業生産方法は、文献ではあまりよく文書化されていません。 反応条件の最適化や連続フロー反応器の使用など、大規模有機合成の原則を適用して、上記の実験室的方法をスケールアップできます。

化学反応の分析

反応の種類

2-オキサ-7-アザスピロ[4.5]デカン-1-オンは、次のようなさまざまな種類の化学反応を受けます。

酸化: この化合物は、対応するオキソ誘導体を形成するために酸化できます。

還元: 還元反応により、さまざまなスピロ環状アミンに変換できます。

置換: 求核置換反応により、さまざまな官能基を分子に導入できます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、ハロゲン化アルキルなどの求核剤が含まれます .

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によりオキソ誘導体が生成され、還元によりスピロ環状アミンが生成されます .

科学研究への応用

2-オキサ-7-アザスピロ[4.5]デカン-1-オンは、幅広い科学研究への応用を持っています。

科学的研究の応用

2-Oxa-7-azaspiro[4.5]decan-1-one has a wide range of scientific research applications:

作用機序

2-オキサ-7-アザスピロ[4.5]デカン-1-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。 たとえば、この化合物の誘導体は、さまざまな生物学的プロセスで重要な役割を果たすFGFR4やバニン-1などの酵素を阻害することが示されています . この化合物のスピロ環状構造により、酵素活性部位と受容体結合ポケットに適合し、それらの活性を調節することができます .

類似の化合物との比較

類似の化合物

2,8-ジアザスピロ[4.5]デカン-1-オン: 選択的なTYK2/JAK1阻害剤としての使用で知られています.

8-オキサ-2-アザスピロ[4.5]デカン: FGFR4阻害剤として生物活性があります.

7-ベンジル-2-オキサ-7-アザスピロ[4.5]デカン-1-オン: 初期の創薬研究で使用されています.

独自性

2-オキサ-7-アザスピロ[4.5]デカン-1-オンは、スピロ環状骨格内に酸素原子と窒素原子の独特の組み合わせがあるため、際立っています。 この構造的特徴は、独特の化学反応性と生物活性を与え、さまざまな研究分野で貴重な化合物となっています .

類似化合物との比較

Similar Compounds

2,8-Diazaspiro[4.5]decan-1-one: Known for its use as a selective TYK2/JAK1 inhibitor.

8-Oxa-2-azaspiro[4.5]decane: Exhibits biological activity as an FGFR4 inhibitor.

7-Benzyl-2-oxa-7-azaspiro[4.5]decan-1-one: Used in early drug discovery research.

Uniqueness

2-Oxa-7-azaspiro[4.5]decan-1-one stands out due to its unique combination of an oxygen and nitrogen atom within the spirocyclic framework. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

特性

分子式 |

C8H13NO2 |

|---|---|

分子量 |

155.19 g/mol |

IUPAC名 |

2-oxa-9-azaspiro[4.5]decan-1-one |

InChI |

InChI=1S/C8H13NO2/c10-7-8(3-5-11-7)2-1-4-9-6-8/h9H,1-6H2 |

InChIキー |

BKRAWQQXRQMLTH-UHFFFAOYSA-N |

正規SMILES |

C1CC2(CCOC2=O)CNC1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl-](/img/structure/B12575274.png)

![3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline](/img/structure/B12575298.png)

![Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12575302.png)

![Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12575304.png)

![N-[24-(Trimethoxysilyl)tetracosyl]methanediamine](/img/structure/B12575350.png)

![5,7-Dioxa-1-azabicyclo[6.2.0]decane](/img/structure/B12575365.png)

![1-Pentanamine, N-[1-(2-propenyl)-4(1H)-quinolinylidene]-](/img/structure/B12575372.png)